molecular formula C7H3Br2N3O2 B1396285 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide CAS No. 1082747-32-7

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide

Cat. No.: B1396285
CAS No.: 1082747-32-7
M. Wt: 320.93 g/mol
InChI Key: JZFBDNJBKVGDJU-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide is a useful research compound. Its molecular formula is C7H3Br2N3O2 and its molecular weight is 320.93 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : The synthesis of various oxides of benzotriazines, including derivatives similar to 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide, has been explored. These syntheses provide higher yields and purer products, indicating the potential for efficient production of these compounds (Atallah & Nazer, 1982).

  • Structural Characterization : Studies on compounds like 1,2,4-benzotriazine oxides have involved the characterization of their structure through methods like X-ray crystallography. These analyses are crucial for understanding the molecular geometry and properties of these compounds (Junnotula et al., 2006).

Chemical Properties and Reactions

  • Reactivity Studies : Research into the reactivity of benzotriazine oxides, which are structurally related to this compound, has been conducted. These studies focus on understanding the chemical behavior and potential reactions of these compounds (Miura et al., 2011).

  • Oxygen Isotope Transfer : Investigations into the transfer of oxygen isotopes to benzotriazine oxides have been carried out. Such studies provide insights into the mechanisms of metabolic transformations and help in characterizing reaction intermediates (Gatenyo et al., 2012).

Potential Applications in Medicinal Chemistry

  • Anticancer Agents : Research has shown that certain 1,2,4-benzotriazine oxides, closely related to this compound, have properties that make them potential anticancer agents. Their ability to selectively target hypoxic cells in solid tumors is of particular interest (Hay & Denny, 2002).

Properties

IUPAC Name

5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFBDNJBKVGDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.